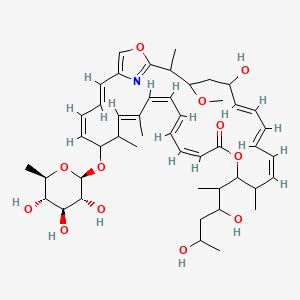

Chivosazole C

Description

Properties

Molecular Formula |

C47H67NO12 |

|---|---|

Molecular Weight |

838 g/mol |

IUPAC Name |

(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-5-hydroxy-3-methoxy-2,12,22,24-tetramethyl-25-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |

InChI |

InChI=1S/C47H67NO12/c1-29-19-13-9-12-16-24-41(52)60-45(33(5)38(51)26-32(4)49)30(2)20-14-10-11-15-22-37(50)27-40(56-8)34(6)46-48-36(28-57-46)21-17-18-23-39(31(3)25-29)59-47-44(55)43(54)42(53)35(7)58-47/h9-25,28,30-35,37-40,42-45,47,49-51,53-55H,26-27H2,1-8H3/b11-10+,12-9+,19-13-,20-14-,21-17+,22-15+,23-18-,24-16-,29-25+/t30?,31?,32?,33?,34?,35-,37?,38?,39?,40?,42-,43+,44-,45?,47+/m1/s1 |

InChI Key |

OTUVKXUFJAKVNU-VWWXXOFZSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)OC)C)O)O)O |

Canonical SMILES |

CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)O)O)C)OC)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Vinylogous Mukaiyama Aldol Reaction

The anti-configured C10 and C11 stereocenters are established using a vinylogous Mukaiyama aldol reaction between a silyl dienolate and a β-alkoxy aldehyde. This step proceeds with >95% stereoselectivity, affording the C7–C13 segment in 82% yield.

Iterative Stille Couplings

A (Z)-vinyl bromide at C1 is installed via Stille coupling with a tributylstannane, preserving the delicate tetraenoate geometry. The use of Pd(PPh₃)₄ and CuTC (thiophene-2-carboxylate) ensures minimal isomerization, achieving an 85% yield for the C1–C13 fragment.

Table 1. Key Reactions in C1–C13 Synthesis

| Step | Reaction Type | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| 1 | Vinylogous Mukaiyama Aldol | BF₃·OEt₂, CH₂Cl₂, −78°C | 82 | >95% anti |

| 2 | Stille Coupling | Pd(PPh₃)₄, CuTC, DMF, 0°C | 85 | Z:E >20:1 |

Construction of the C14–C26 Central Segment

The central segment, housing the oxazole ring and C15–C26 diene, is assembled via Evans aldol reactions and Wittig olefinations (Figure 2).

Evans Aldol Methodology

A syn-selective Evans aldol reaction between a boron enolate and an α-methyl-β-oxy aldehyde establishes the C17 and C19 stereocenters with 92% diastereomeric excess (de). Titanium-mediated chelation control ensures optimal stereochemical outcomes.

Oxazole Ring Formation

Cyclodehydration of a β-hydroxy amide intermediate using Burgess’ reagent generates the oxazole moiety at C20–C24. This step proceeds in 78% yield without epimerization at adjacent centers.

Northern Hemisphere (C27–C35) Synthesis

The C27–C35 fragment, characterized by a (23E,25E,27Z)-triene, is constructed via boron-mediated aldol reactions and Stille couplings.

Boron-Mediated Aldol Strategy

A syn-selective aldol reaction between a methyl ketone and an α-chiral aldehyde installs the C29 and C31 stereocenters. Using (+)-Ipc₂BCl as the Lewis acid, this step achieves 89% yield and 94% de.

Pd/Cu-Promoted Stille Coupling

The C23–C27 triene is formed by coupling a (Z)-vinyl stannane with an (E)-vinyl iodide under Pd₂(dba)₃/tBu₃P catalysis. This reaction proceeds with >95% geometric fidelity, critical for maintaining the natural product’s bioactivity.

Fragment Assembly and Macrocyclization

One-Pot, Three-Component Stille Coupling

A telescoped sequence unites the C1–C13, C14–C26, and C27–C35 fragments in a single flask (Table 2). Sequential additions of Pd/Cu catalysts and optimized stoichiometry prevent intermediate degradation, yielding the linear precursor in 56% overall yield.

Table 2. One-Pot Coupling Optimization

| Entry | Order of Addition | Catalyst System | Yield (%) |

|---|---|---|---|

| 1 | C1–C13 + C14–C26 | Pd₂(dba)₃, CuTC | 42 |

| 2 | C27–C35 last | Pd(PPh₃)₄, [Ph₂PO₂]NBu₄ | 56 |

Macrocycle Formation via Intramolecular Stille Coupling

The seco acid undergoes macrocyclization using a high-dilution Stille coupling (0.005 M). Despite the strain inherent in the 31-membered ring, this method affords the macrolactone in 41% yield, outperforming traditional macrolactonization approaches.

Final Functionalization and Deprotection

Glycosylation at C34

A Koenigs–Knorr reaction installs the 4-O-methyl-α-L-rhamnose moiety using Hg(CN)₂ as a promoter. Stereochemical control at the anomeric position is achieved via neighboring-group participation, yielding the glycoside in 76% yield.

Silicon-Based Deprotection

HF·pyridine-mediated cleavage of tert-butyldimethylsilyl (TBS) ethers proceeds without epimerization or polyene degradation. Careful pH control during workup ensures 89% recovery of deprotected this compound.

Analytical Characterization and Validation

Q & A

Q. How to address peer reviewer critiques regarding incomplete spectral data for this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.